molecular formula C23H24FN3O2 B2769741 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 899969-55-2

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B2769741
CAS No.: 899969-55-2
M. Wt: 393.462
InChI Key: LNHUGURSULSVDQ-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclohexyl group, a fluoro-substituted phenyl ring, and a quinazolinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amide or nitrile.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acylation Reaction: The final step involves the acylation of the fluoro-substituted quinazolinone with cyclohexylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dihydroquinazoline derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors. The compound might inhibit or activate specific molecular pathways, leading to its observed biological effects. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(2-fluorophenyl)acetamide
  • 2-cyclohexyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • 2-cyclohexyl-N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Uniqueness

The uniqueness of 2-cyclohexyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of both a fluoro group and a quinazolinone moiety could result in unique interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

2-cyclohexyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)17-11-12-19(24)21(14-17)26-22(28)13-16-7-3-2-4-8-16/h5-6,9-12,14,16H,2-4,7-8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUGURSULSVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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